

Comprehensive Application Notes and Protocols: Utilizing Chlorothalonil-13C2 in Environmental Fate Studies

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Compound Focus: Chlorothalonil-13C2

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Introduction to Chlorothalonil-13C2 and Its Role in Environmental Research

Chlorothalonil-13C2 (2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-13C2) is a stable isotope-labeled analog of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with ¹³C isotopes. This compound serves as a **crucial internal standard** for precise quantification and tracking of chlorothalonil and its metabolites in environmental fate studies. The incorporation of ¹³C labels at specific positions within the chlorothalonil molecule enables researchers to distinguish between applied compound and naturally occurring residues, thereby providing **unambiguous tracking** of the parent compound's transformation pathways in complex environmental matrices.

The significance of chlorothalonil as an environmental contaminant stems from its extensive historical use as a **non-systemic fungicide** in agricultural practices worldwide. First registered in 1966, chlorothalonil has been applied to numerous crops including peanuts, potatoes, tomatoes, and various fruits and vegetables for control of fungal diseases such as rust, leaf blight, downy mildew, and botrytis rot [1] [2]. With an annual usage exceeding 15 million pounds in the United States during the 1990s, chlorothalonil represented the third most-used fungicide after only sulfur and copper formulations [2]. This widespread application has led to

increasing environmental concerns, particularly regarding its **high toxicity to aquatic organisms** and the potential for formation of persistent metabolites that may contaminate water resources [1] [3].

Chemical and Physical Properties of Chlorothalonil and Chlorothalonil-13C2

Structural Characteristics and Isotopic Labeling

Chlorothalonil (IUPAC name: 2,4,5,6-tetrachloroisophthalonitrile) is a **polychlorinated aromatic compound** with the molecular formula $C_8Cl_4N_2$ and a molecular weight of $265.90 \text{ g}\cdot\text{mol}^{-1}$ [2]. The molecule features a benzene ring with four chlorine atoms and two nitrile groups arranged in a 1,3-relationship, creating a **symmetrical structure** that contributes to its environmental persistence in certain conditions. **Chlorothalonil-13C2** incorporates two ^{13}C atoms specifically in the nitrile carbon positions, resulting in a molecular weight of $267.90 \text{ g}\cdot\text{mol}^{-1}$ [4]. This strategic labeling positions the heavy isotopes in functional groups that typically remain intact through initial metabolic reactions, allowing the tracer to accurately follow the parent compound's fate.

The **stable isotope labeling** in **Chlorothalonil-13C2** does not significantly alter the compound's chemical behavior or physical properties compared to the unlabeled molecule, ensuring that experimental results accurately reflect environmental processes. This maintenance of chemical similarity while providing distinct analytical detection signatures makes **Chlorothalonil-13C2** an ideal tracer for environmental fate studies. The isotopic enrichment (typically $>99\%$ ^{13}C) provides sufficient mass difference for precise detection by mass spectrometry without altering the fundamental chemical reactivity.

Key Physical-Chemical Parameters

Table 1: Physical-Chemical Properties of Chlorothalonil and **Chlorothalonil-13C2**

Property	Value	Experimental Conditions	Reference
Molecular Weight	$265.90 \text{ g}\cdot\text{mol}^{-1}$ (unlabeled)	Standard conditions	[2]

Property	Value	Experimental Conditions	Reference
	267.90 g·mol ⁻¹ (13C2-labeled)	Standard conditions	[4]
Water Solubility	0.81 mg/L	25°C, pH 7	[5]
Melting Point	250-252°C	Standard atmospheric pressure	[5] [2]
Boiling Point	347°C	760 mmHg	[5]
Log P (Octanol-Water)	2.88-3.86	Not specified	[2]
Vapor Pressure	Low (specific value not reported)	Room temperature	[1]
Soil Adsorption Coefficient	High (strongly sorbs to soil)	Not specified	[1]

The physical-chemical profile of chlorothalonil reveals characteristics that significantly influence its environmental behavior. The **exceptionally low water solubility** (0.81 mg/L at 25°C) indicates limited mobility in aquatic systems and tendency to partition into organic phases [5]. The **high melting point** (250-252°C) reflects the compound's thermal stability and crystalline nature in pure form [5] [2]. chlorothalonil's **low vapor pressure** and **high soil adsorption coefficient** suggest limited volatilization losses and strong association with soil and sediment particles, potentially reducing its mobility in terrestrial environments [1]. These properties collectively inform the compound's environmental distribution and persistence, guiding researchers in designing appropriate fate and transport studies.

Environmental Significance and Regulatory Context

Environmental Fate and Behavior

Chlorothalonil exhibits **complex environmental behavior** characterized by multiple dissipation pathways that vary significantly across different environmental compartments. In aquatic systems, **photodegradation**

represents a **major transformation route**, with the photolysis rate enhanced by natural photosensitizers such as dissolved organic matter or nitrate [1]. The compound demonstrates **high toxicity to aquatic organisms** including fish, amphibians, and invertebrates, with certain metabolites exhibiting even greater toxicity than the parent compound [1] [2] [6]. In soil environments, chlorothalonil undergoes **rapid microbial degradation** under both aerobic and anaerobic conditions, with reported half-lives ranging from less than 1 day to 3.5 days in surface soil following foliar application to peanuts [7]. This degradation occurs more efficiently under neutral pH conditions and in soils with low organic carbon content [1].

The metabolic pathways of chlorothalonil in environmental systems produce several transformation products of concern. Under anaerobic conditions, **hydrolytic dechlorination** produces the stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which has been shown to be 30 times more acutely toxic than the parent compound and more persistent in the environment [2]. Recent research has identified **five polar metabolites** (R471811, R417888, SYN507900, SYN548580, and R611968) that frequently appear in groundwater, sometimes at concentrations exceeding those of the parent compound [3]. The detection of these metabolites in groundwater resources has become a significant regulatory concern, leading to increased scrutiny of chlorothalonil's environmental impact.

Regulatory Status and Concerns

The environmental profile of chlorothalonil has prompted significant regulatory action in recent years. The **European Union banned** chlorothalonil use in 2019, with the prohibition taking effect in May 2020, primarily due to concerns about groundwater contamination with potentially toxic metabolites and identified risks to amphibians and fish [2]. Similarly, **Switzerland implemented restrictions** in December 2019 following the detection of chlorothalonil metabolites in groundwater sources used for drinking water [2]. The International Agency for Research on Cancer (IARC) has classified chlorothalonil as a **Group 2B "possible human carcinogen"** based on observations of renal and gastrointestinal system cancers in laboratory animals [2].

The **EPA reassessment** of chlorothalonil has progressed through multiple phases, with the agency issuing a draft risk assessment in 2020 that indicated potential risks requiring regulatory action [8]. This evolving regulatory landscape underscores the importance of rigorous environmental fate studies using advanced analytical tools like **Chlorothalonil-13C2** to better understand the compound's behavior and transformation

in the environment, particularly regarding the formation, persistence, and mobility of its metabolites in soil and water systems.

Analytical Protocols for Chlorothalonil-13C2 in Environmental Matrices

Sample Preparation and Extraction Methods

4.1.1 Water Samples

For the analysis of chlorothalonil and its metabolites in water matrices, employ **solid phase extraction (SPE)** for optimal recovery of the polar metabolites. The protocol should begin with collecting water samples in amber glass containers to prevent photodegradation, followed by filtration through 0.7 µm glass fiber filters to remove particulate matter. Acidify the samples to pH 3.0 with hydrochloric acid to preserve analyte integrity. For SPE, use **hydrophilic-lipophilic balance (HLB) cartridges** (200 mg, 6 mL) conditioned sequentially with 5 mL methanol and 5 mL acidified water (pH 3.0). Load 500 mL of water sample at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute analytes with 8 mL of methanol followed by 8 mL of acetonitrile, then evaporate the combined eluents to near dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for UHPLC-MS/MS analysis [3].

For the specific metabolite R611968, which may not be efficiently extracted by the SPE method, implement a **modified QuEChERS approach**. Combine 100 mL of water with 10 mL acetonitrile and 4 g magnesium sulfate, then shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes, then transfer 1 mL of the acetonitrile layer to a dispersive SPE tube containing 150 mg primary secondary amine (PSA) and 900 mg magnesium sulfate. Vortex for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22 µm nylon membrane before analysis [3].

4.1.2 Soil and Sediment Samples

For soil matrices, employ a **two-stage extraction protocol** to address the varying polarities of chlorothalonil metabolites. Weigh 10 g of homogenized soil (air-dried and sieved to <2 mm) into a 50 mL centrifuge tube. Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v) and 100 µL of **Chlorothalonil-13C2** internal

standard solution (1 µg/mL in acetonitrile). Shake the mixture horizontally at 200 rpm for 60 minutes, then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a separate vessel and repeat the extraction with 10 mL of fresh extraction solvent. Combine the supernatants and evaporate to approximately 1 mL under nitrogen stream at 35°C [3] [7].

For cleanup, utilize **dual-cartridge SPE** with consecutive polymer-based and ion-exchange phases. Dilute the concentrated extract with 9 mL of acidified water (pH 3.0) and load onto a conditioned HLB cartridge (60 mg, 3 mL). After loading, wash with 3 mL of methanol:water (20:80, v/v) and elute with 4 mL of methanol. Further clean the eluate using a mixed-mode anion exchange cartridge (MAX, 60 mg, 3 mL) preconditioned with 3 mL methanol and 3 mL water. After loading, wash with 3 mL of water and elute with 4 mL of 2% formic acid in methanol. Combine the eluents and evaporate to dryness under nitrogen, then reconstitute in 1 mL of methanol:water (50:50, v/v) for analysis [3].

UHPLC-MS/MS Analysis Conditions

Table 2: Optimized UHPLC-MS/MS Parameters for Chlorothalonil and Metabolites

Parameter	Specification	Notes
Chromatography System	UHPLC with binary pump	Suitable for high-pressure separations
Column	C18 reverse phase (100 × 2.1 mm, 1.7 µm)	Maintain at 40°C
Mobile Phase A	0.1% Formic acid in water	LC-MS grade
Mobile Phase B	0.1% Formic acid in acetonitrile	LC-MS grade
Gradient Program	0 min: 10% B; 2 min: 30% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 10% B; 13 min: 10% B	Total run time: 13 minutes
Flow Rate	0.3 mL/min	Constant
Injection Volume	5 µL	Fixed loop
Mass Spectrometer	Triple quadrupole with ESI source	Operate in negative mode

Parameter	Specification	Notes
Ionization Mode	Electrospray ionization (ESI)	Negative for metabolites, positive for parent
Nebulizer Gas	Nitrogen, 40 psi	Adjust as needed
Drying Gas	Nitrogen, 10 L/min, 300°C	
Capillary Voltage	3500 V (negative), 4000 V (positive)	Optimize for specific instrument

For mass spectrometric detection, operate the instrument in **multiple reaction monitoring (MRM)** mode to achieve the required sensitivity and selectivity. For **Chlorothalonil-13C2**, monitor the transition from m/z 268.9 \rightarrow 168.9 (quantifier) and 268.9 \rightarrow 132.9 (qualifier) with collision energies optimized for each transition (typically -25 eV and -35 eV, respectively). The internal standard properties of **Chlorothalonil-13C2** correct for matrix effects and extraction efficiency variations, with the 13C-labeled bonds remaining stable throughout sample preparation and analysis [4] [3].

Compound-Specific Isotope Analysis (CSIA) Implementation

For advanced degradation studies, implement **compound-specific isotope analysis (CSIA)** to quantify degradation and identify transformation pathways without requiring complete metabolite identification. This approach is particularly valuable for studying photodegradation mechanisms, which represent a major dissipation pathway for chlorothalonil in aquatic environments [9]. The protocol requires a gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system or LC-IRMS for less volatile metabolites.

The CSIA workflow involves: (1) extraction and purification of target analytes with minimal isotopic fractionation; (2) chromatographic separation with conditions optimized to achieve baseline resolution; (3) continuous conversion of eluting compounds to CO₂ (for $\delta^{13}\text{C}$ measurement) or N₂ (for $\delta^{15}\text{N}$ measurement) via combustion interface; and (4) precise measurement of isotope ratios in the mass spectrometer. Calculate isotope ratios using the delta notation ($\delta^{13}\text{C}$) relative to international standards, with precision of $\pm 0.5\%$ or better required for meaningful interpretation [9].

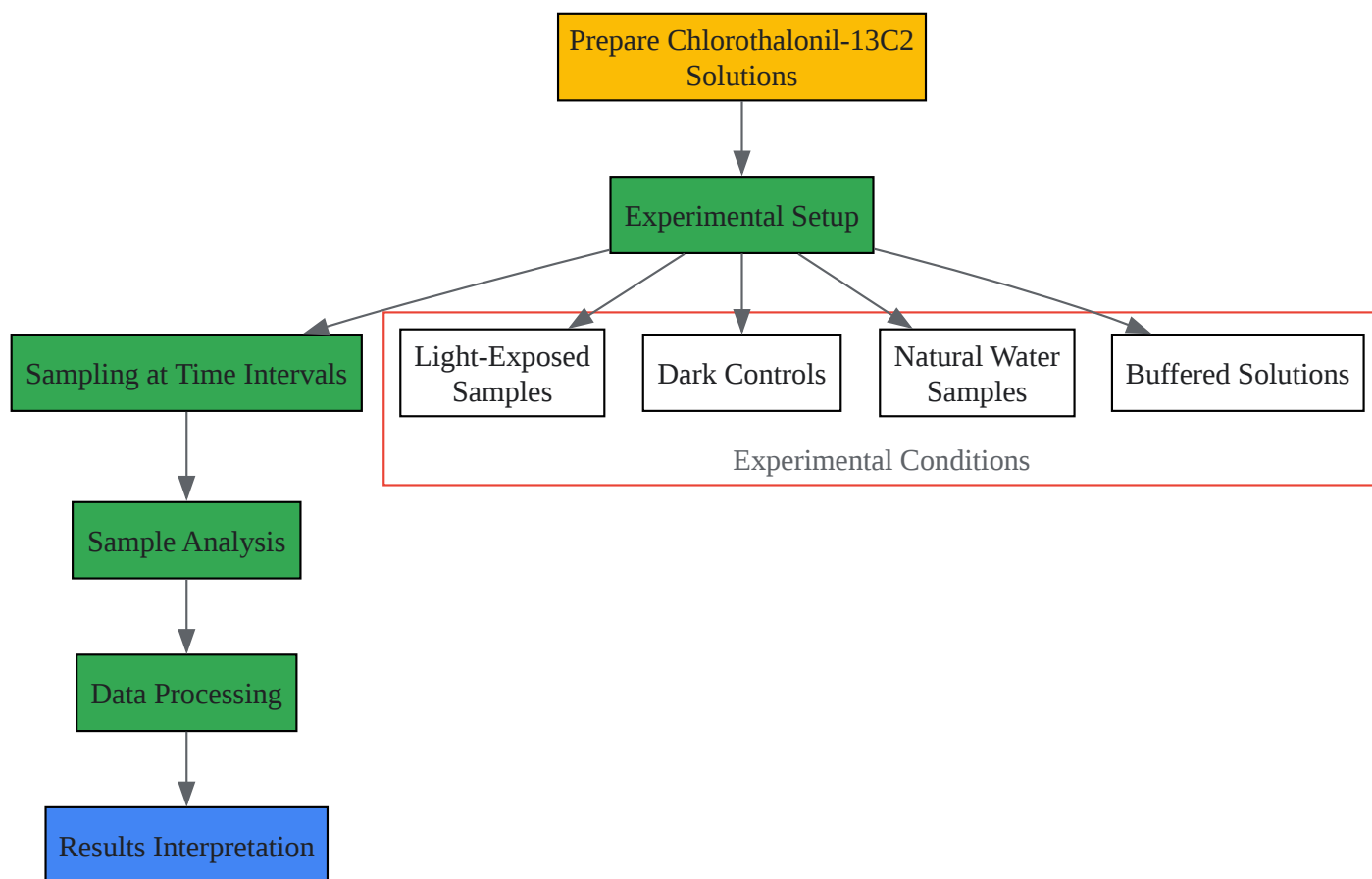
The **key advantage** of CSIA in environmental fate studies is its ability to provide insight into transformation mechanisms based on characteristic isotope fractionation patterns. For chlorothalonil, which undergoes both direct and indirect photolysis, CSIA can help distinguish between these pathways and quantify their relative contributions in natural systems. The method is particularly powerful when combining multiple isotope elements (C, N, Cl), providing multidimensional information about bond cleavage and formation during metabolic processes.

Experimental Applications in Environmental Fate Studies

Photodegradation Studies

Photodegradation represents a **major dissipation pathway** for chlorothalonil in aquatic environments and on plant surfaces. To investigate photolytic transformation using **Chlorothalonil-13C2**, prepare aqueous solutions at environmentally relevant concentrations (0.1-10 µg/L) in quartz vessels, maintaining controlled pH and temperature conditions. Include natural water samples with varying dissolved organic matter content to evaluate photosensitization effects. Expose samples to **simulated solar radiation** using a xenon arc lamp with appropriate filters to match natural sunlight spectrum, with parallel dark controls to account for non-photolytic processes. Sample at regular intervals (0, 1, 2, 4, 8, 12, 24, 48 hours) for analysis of parent compound depletion and metabolite formation [1] [9].

The experimental workflow for photodegradation studies can be visualized as follows:



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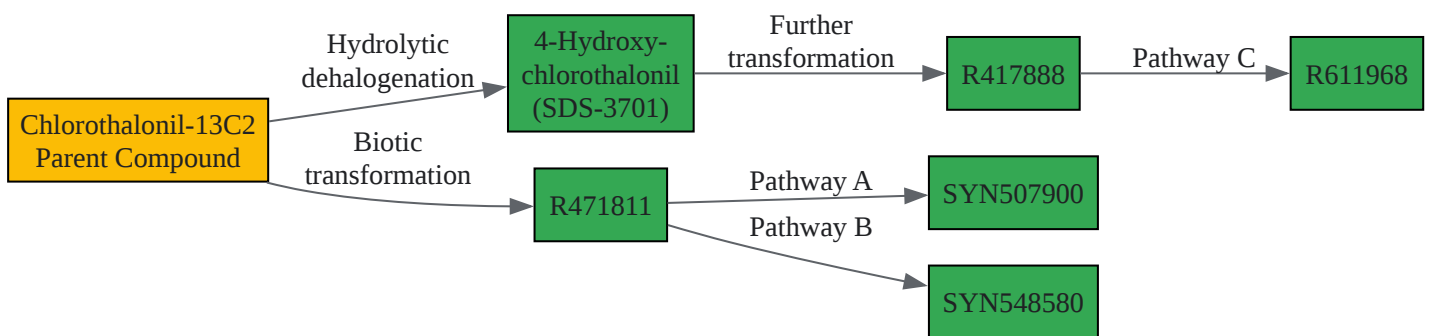
*Diagram 1: Experimental workflow for photodegradation studies of **Chlorothalonil-13C2***

Key parameters to monitor during photodegradation studies include the **direct photolysis rate**, which can be quantified through the apparent quantum yield, and the **indirect photolysis contribution** from reactive oxygen species (ROS) generated by photosensitizers. The use of **Chlorothalonil-13C2** allows precise quantification of these pathways even in complex natural waters where multiple processes occur simultaneously. Analysis of isotope fractionation patterns via CSIA provides additional mechanistic information, with characteristic carbon and nitrogen isotope enrichment factors (ϵ) helping to distinguish between different degradation pathways [9].

Soil Metabolism and Mobility Studies

To investigate chlorothalonil metabolism in soil systems, conduct **laboratory incubation experiments** using representative agricultural soils varying in texture, organic matter content, and pH. Prepare soil microcosms by treating 50 g of soil (sieved to <2 mm) with **Chlorothalonil-13C2** solution to achieve field-relevant concentrations (0.1-1 mg/kg). Maintain soil at appropriate moisture content (e.g., 60% of water holding capacity) and incubate in the dark at constant temperature (e.g., 20°C) to simulate field conditions. Include sterile controls (autoclaved or gamma-irradiated soil) to distinguish between biotic and abiotic transformation processes. Sacrifice replicate microcosms at appropriate time intervals (0, 1, 3, 7, 14, 28, 56 days) for comprehensive analysis of parent compound and metabolites [1] [7].

Extract soil samples using the protocol described in Section 4.1.2, paying particular attention to the recovery of both parent compound and key metabolites including 4-hydroxychlorothalonil (SDS-3701), R471811, R417888, SYN507900, SYN548580, and R611968. Monitor the **sequential formation of metabolites** over time to establish transformation pathways, with **Chlorothalonil-13C2** providing internal standardization for precise quantification. The soil metabolism pathway can be visualized as:



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Diagram 2: Major metabolic pathways of **Chlorothalonil-13C2** in soil systems

For mobility studies, conduct **soil column experiments** to evaluate leaching potential of chlorothalonil and its metabolites. Pack columns (typically 5 cm diameter × 30 cm length) with undisturbed or sieved soil, apply **Chlorothalonil-13C2** to the surface in simulated rainfall events, and collect leachate at the base for analysis. These studies have demonstrated that while chlorothalonil itself strongly sorbs to soil with limited

mobility, several polar metabolites exhibit **significant leaching potential**, explaining their frequent detection in groundwater monitoring studies [3] [7].

Aquatic Toxicity and Bioaccumulation Assessments

The **high aquatic toxicity** of chlorothalonil necessitates thorough investigation of its effects on aquatic organisms, with particular attention to differential toxicity between the parent compound and metabolites. Conduct standardized toxicity tests using representative species including fish (e.g., zebrafish, rainbow trout), invertebrates (e.g., *Daphnia magna*), and amphibians (e.g., *Xenopus laevis*), following OECD guidelines with appropriate modifications to incorporate **Chlorothalonil-13C2** tracing capabilities [2] [6].

For bioaccumulation studies, expose test organisms to sublethal concentrations of **Chlorothalonil-13C2** (typically 0.1-10 µg/L) under controlled conditions, with careful monitoring of exposure concentrations using the analytical methods described in Section 4.1.1. Sample organisms at predetermined intervals to determine **bioconcentration factors (BCFs)** and **tissue-specific distribution**. Include metabolite profiling in tissue samples to assess formation and persistence of transformation products within organisms. These studies have revealed that while chlorothalonil itself can bioaccumulate, certain metabolites may exhibit even greater persistence in biological tissues [6].

Recent research has particularly highlighted the **sensitivity of amphibians** to chlorothalonil, with studies demonstrating significant effects on embryonic development and larval survival at environmentally relevant concentrations. The application of **Chlorothalonil-13C2** in these studies allows precise attribution of observed effects to the parent compound versus metabolites, providing crucial information for environmental risk assessment [2] [6].

Data Interpretation and Reporting

Quantification and Method Validation

For accurate quantification of chlorothalonil and its metabolites in environmental samples, employ a **stable isotope dilution approach** using **Chlorothalonil-13C2** as internal standard. Prepare calibration standards in the range of 0.1-100 µg/L (or µg/kg for solid matrices) using sample-matched blank matrices to account for

matrix effects. Include quality control samples (blanks, spikes, duplicates) at a frequency of at least 5% per batch to ensure data quality. The use of **Chlorothalonil-13C2** as internal standard corrects for losses during sample preparation and ionization suppression/enhancement during MS analysis, significantly improving data accuracy and precision [4] [3].

Method validation should establish **key performance parameters** including linearity ($R^2 > 0.995$), accuracy (85-115% recovery), precision (<15% RSD), method detection limits (MDL), and quantification limits (MQL). For chlorothalonil and metabolites, achievable MQLs are typically 0.5 µg/kg in soil and 5-10 ng/L in water using the described methodologies [3]. The excellent sensitivity of these methods enables detection at environmentally relevant concentrations, supporting robust environmental fate assessment.

Degradation Kinetics and Metabolite Identification

Calculate degradation rates using **first-order or pseudo-first-order kinetic models**, with half-lives ($t_{1/2}$) derived from the slope of the linear regression of $\ln(C/C_0)$ versus time. For chlorothalonil, reported half-lives vary significantly across environmental compartments: <1-3.5 days in surface soil, 10-22 days for the principal degradate 4-hydroxychlorothalonil in soil, and highly variable in aquatic systems depending on photochemical conditions [1] [7]. These kinetic parameters essential for predicting environmental persistence and designing appropriate management strategies.

For metabolite identification, employ **high-resolution mass spectrometry** (HRMS) in addition to the targeted MS/MS methods. Use UHPLC coupled with quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometers to obtain accurate mass measurements of transformation products, enabling tentative identification even without reference standards. The combination of **Chlorothalonil-13C2** tracing with HRMS provides powerful capability for comprehensive metabolite profiling and pathway elucidation [3].

Conclusion

The application of **Chlorothalonil-13C2** in environmental fate studies provides **unparalleled analytical capability** for tracking the transformation and transport of this important fungicide in environmental systems. The protocols and methodologies detailed in these Application Notes enable researchers to generate

high-quality, reproducible data on chlorothalonil's behavior across diverse environmental compartments, addressing critical regulatory and scientific questions regarding its impact and management.

The **comprehensive approach** outlined—encompassing sample preparation, advanced analytical techniques, specialized fate studies, and robust data interpretation—supports the development of accurate environmental risk assessments and informed regulatory decisions. As concerns regarding chlorothalonil metabolites continue to evolve, the use of **Chlorothalonil-13C2** as an isotopic tracer remains essential for advancing our understanding of the compound's environmental fate and for designing effective strategies to mitigate potential impacts on ecosystems and water resources.

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